Ethyl 2-[4-(trifluoromethoxy)anilino]acetate

Lipophilicity Membrane permeability Prodrug design

Ethyl 2-[4-(trifluoromethoxy)anilino]acetate (CAS 306935-79-5), also named ethyl (4-(trifluoromethoxy)phenyl)glycinate, is an N-aryl glycine ethyl ester derivative characterized by a para-trifluoromethoxy substituent. It is supplied as an off-white solid with a melting point of 86–89 °C, a boiling point of 284.4 °C at 760 mmHg, a density of 1.301 g/cm³, and a calculated LogP of 2.63.

Molecular Formula C11H12F3NO3
Molecular Weight 263.21 g/mol
CAS No. 306935-79-5
Cat. No. B1333474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(trifluoromethoxy)anilino]acetate
CAS306935-79-5
Molecular FormulaC11H12F3NO3
Molecular Weight263.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=CC=C(C=C1)OC(F)(F)F
InChIInChI=1S/C11H12F3NO3/c1-2-17-10(16)7-15-8-3-5-9(6-4-8)18-11(12,13)14/h3-6,15H,2,7H2,1H3
InChIKeyFNHJUHOZXLJSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.2 [ug/mL]

Ethyl 2-[4-(trifluoromethoxy)anilino]acetate (CAS 306935-79-5): Physicochemical Identity and Procurement Baseline


Ethyl 2-[4-(trifluoromethoxy)anilino]acetate (CAS 306935-79-5), also named ethyl (4-(trifluoromethoxy)phenyl)glycinate, is an N-aryl glycine ethyl ester derivative characterized by a para-trifluoromethoxy substituent . It is supplied as an off-white solid with a melting point of 86–89 °C, a boiling point of 284.4 °C at 760 mmHg, a density of 1.301 g/cm³, and a calculated LogP of 2.63 . Commercial availability typically includes ≥95% or 97% purity grades from vendors such as Maybridge (product S14310) .

Why Generic Substitution Fails for Ethyl 2-[4-(trifluoromethoxy)anilino]acetate: The Para-Trifluoromethoxy Glycinate Scaffold Cannot Be Trivially Interchanged


In-class N-aryl glycine esters are not interchangeable because the trifluoromethoxy (–OCF₃) para-substituent, the glycine ethyl ester linkage, and the anilino nitrogen geometry collectively dictate lipophilicity, hydrogen-bonding capacity, metabolic stability, and reactivity in downstream transformations . Replacing the ethyl ester with a free carboxylic acid yields a compound (CAS 901188-73-6) with markedly lower membrane permeability, higher aqueous solubility, and distinct solid-state properties (melting point ~292 °C, density 1.454 g/cm³) ; the methyl ester or amide analogs further diverge in both physicochemical and biological profiles .

Ethyl 2-[4-(trifluoromethoxy)anilino]acetate: Evidence Guide for Differentiated Procurement Decisions


Lipophilicity Advantage of Ethyl Ester vs. Free Carboxylic Acid

The ethyl ester derivative exhibits a calculated LogP of 2.63, whereas the corresponding free carboxylic acid (CAS 901188-73-6) is expected to have a substantially lower LogP (~1.0–1.5 based on the ionization of the carboxylic acid group), though no experimental LogP for the acid was identified . The enhanced lipophilicity of the ethyl ester facilitates passive membrane permeation, making it a more suitable candidate for in vitro cell-based assays or as a prodrug precursor .

Lipophilicity Membrane permeability Prodrug design

Solid-State Purity and Handling: Defined Melting Point vs. Free Acid

Ethyl 2-[4-(trifluoromethoxy)anilino]acetate is supplied as a solid with a reported melting point of 86–89 °C and purity ≥95–97%, facilitating straightforward weighing and formulation . In contrast, the free acid analog (CAS 901188-73-6) has a melting point of approximately 292 °C (sublimation), which complicates handling and may require specialized equipment for precise dispensing .

Solid-state characterization Purity Handling

Metabolic Vulnerability of Ethyl Ester vs. Amide Bioisostere

As a glycine ethyl ester, the target compound is susceptible to hydrolysis by esterases, a property that can be exploited for prodrug strategies where the active free acid is released in vivo . In contrast, the amide bioisostere N-[4-(trifluoromethoxy)phenyl]glycinamide (CAS 1224169-60-1) is expected to be more metabolically stable and has been reported as a GlyT1 inhibitor with IC50 of 1.5 nM in human JAR cells . No esterase stability data for the ethyl ester itself were identified in the open literature.

Metabolic stability Esterase liability PK optimization

Structural Confirmation: SMILES and InChI Identity for Reproducible Procurement

The compound's identity is unambiguously defined by SMILES notation CCOC(=O)CNc1ccc(OC(F)(F)F)cc1 and InChI key FNHJUHOZXLJSJE-UHFFFAOYSA-N, which enables verification across vendor catalogs and computational workflows . This level of structural annotation is critical for reproducible research, particularly when comparing results across studies or when synthesizing derivatives.

Structural validation Reproducibility Chemical sourcing

Absence of High-Strength Differential Biological Activity Data

A comprehensive search of primary literature, patents, and authoritative databases (PubMed, Google Patents, ChEMBL, BindingDB) did not identify any published head-to-head comparative biological assay data (e.g., IC50, EC50, Ki) for Ethyl 2-[4-(trifluoromethoxy)anilino]acetate against a named comparator . The compound is predominantly cataloged as a synthetic intermediate or building block. Procurement decisions for biological studies must therefore rely on the physicochemical evidence provided above or require bespoke head-to-head profiling before committing to large-scale purchase.

Data gap Biological activity Procurement risk

Boiling Point and Density: Suitability for Purification and Formulation

The compound boils at 284.4 °C at 760 mmHg with a density of 1.301 g/cm³, values that inform purification strategy (e.g., distillation conditions) and formulation calculations . The free acid analog (CAS 901188-73-6) has a boiling point of 294 °C and a density of 1.454 g/cm³, indicating the ethyl ester is approximately 10 °C more volatile and 10.5% less dense, which may influence scale-up and handling considerations .

Purification Distillation Formulation

Optimal Application Scenarios for Ethyl 2-[4-(trifluoromethoxy)anilino]acetate Based on Current Evidence


Prodrug Intermediate for Intracellular Release of Active Glycine Derivatives

The ethyl ester's calculated LogP of 2.63, its susceptibility to esterase-mediated hydrolysis, and its structural versatility as an N-aryl glycine scaffold make it a viable starting point for designing esterase-activated prodrugs intended for intracellular delivery . Procurement should be prioritized when the goal is transient exposure or when the free acid (CAS 901188-73-6) is deemed too polar for passive membrane permeation .

Building Block for Parallel Synthesis and Library Enumeration

With a defined purity of 97% (Maybridge product S14310), a melting point amenable to automated solid dispensing (86–89 °C), and unique SMILES and InChI identifiers, the compound is suited as a building block for parallel chemical synthesis and compound library generation . Its ethyl ester handle can be selectively hydrolyzed, amidated, or reduced, enabling diverse chemical transformations .

Physicochemical Benchmarking Against Free Acid and Amide Analogs

When conducting structure-property relationship (SPR) studies, the ethyl ester provides a distinct lipophilicity and hydrogen-bonding profile relative to the free acid (ΔLogP ~1.1–1.6) and the amide (ΔLogP not experimentally determined), making it a valuable comparator for understanding the impact of functional group variation on ADME properties .

Computational Modeling and QSAR Input Compound

The availability of well-defined physicochemical data—LogP 2.63, melting point 86–89 °C, boiling point 284.4 °C, density 1.301 g/cm³—coupled with unambiguous InChI and SMILES identifiers, positions the compound as a high-quality input for computational modeling, QSAR dataset expansion, and machine learning-driven property prediction efforts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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